molecular formula C27H48O B102244 5,6-Dihydrocholesterol CAS No. 17608-41-2

5,6-Dihydrocholesterol

Cat. No. B102244
CAS RN: 17608-41-2
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-UJOPKFNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydrocholesterol (5,6-DHC) is a cholesterol precursor that plays an essential role in the biosynthesis of cholesterol and steroid hormones. It is a key intermediate in the cholesterol biosynthesis pathway, and its synthesis is regulated by various enzymes.

Scientific Research Applications

  • Cholesterol Metabolism and Biochemical Properties :

    • 5,6-Dihydrocholesterol is involved in cholesterol metabolism and its biosynthesis. Methodologies for measuring plant sterols and stanols, which are related to cholesterol synthesis and absorption, highlight the importance of these compounds in clinical lipid research (Lütjohann, 2015).
    • The behavior of 6‐photocholesterol, an analog of cholesterol where the 5,6‐double bond is replaced, has been studied in model membranes to understand cholesterol-binding proteins and cholesterol distribution and transport (Mintzer et al., 2002).
  • Cancer Research and Metabolic Pathways :

    • Research on cholesterol-5,6-epoxides (5,6-ECs) suggests a link between these compounds and cancer, with studies indicating that metabolism of 5,6-ECs might be associated with cancer development (Poirot & Silvente-Poirot, 2013).
    • Dendrogenin A, a metabolite of cholesterol involving 5,6-epoxy cholesterols, has been identified with tumor suppressor and neurostimulating properties. This discovery indicates a new metabolic pathway at the crossroads of cholesterol and histamine metabolism (Dalenc et al., 2015).
    • The 5,6‐epoxycholesterol metabolic pathway has emerged as a key component in breast cancer, with the metabolism of 5,6‐ECs producing tumor promoters in breast cancers. This pathway presents new pharmacological targets for cancer treatment (de Medina et al., 2020).
  • Biohydrogenation and Steroid Analysis :

    • The study of biohydrogenation of Δ5-steroids by Eubacterium 21,408 demonstrates the reduction of the 5,6-double bond of various steroids, including cholesterol (Eyssen et al., 1973).
    • An analytical method targeting one region of the metabolome, including oxysterols, has been developed, demonstrating the importance of analyzing these compounds in human plasma (Griffiths et al., 2008).
  • Potential Therapeutic Applications :

    • The synthesis and cytotoxic analysis of some disodium 3β,6β-dihydroxysterol disulfates indicate the potential biological activity and relevance of these compounds in therapeutic applications (Cui et al., 2009).
  • LXR Modulation and Cardiovascular Implications :

    • 5α,6α-Epoxycholesterol has been identified as a novel modulator of liver X receptor activity, suggesting its role in lipid disorders such as atherosclerosis (Berrodin et al., 2010).

properties

CAS RN

17608-41-2

Product Name

5,6-Dihydrocholesterol

Molecular Formula

C27H48O

Molecular Weight

388.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QYIXCDOBOSTCEI-UJOPKFNNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Other CAS RN

80-97-7
17608-41-2
516-95-0

synonyms

5 alpha Cholestan 3 alpha ol
5 alpha Cholestan 3 beta ol
5 alpha-Cholestan-3 alpha-ol
5 alpha-Cholestan-3 beta-ol
5 beta Cholestan 3 beta ol
5 beta-Cholestan-3 alpha-ol
5 beta-Cholestan-3 beta-ol
beta Cholestanol
beta-Cholestan-3 beta-ol, 5
beta-Cholestanol
beta-ol, 5 beta-Cholestan-3
Cholestan 3 ol
Cholestan-3-ol
Cholestanol
Cholestanol, (3alpha, 5beta)-Isomer
Coprostanol
Coprosterol
Dihydrocholesterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydrocholesterol
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5,6-Dihydrocholesterol
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5,6-Dihydrocholesterol
Reactant of Route 5
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Reactant of Route 6
5,6-Dihydrocholesterol

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